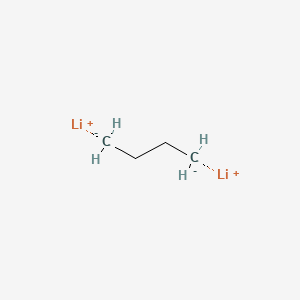
1,4-Dilithiobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dilithiobutane is a compound that consists of two lithium atoms and a butane molecule. This compound is part of the organometallic chemistry field, where lithium atoms are bonded to organic molecules. The unique properties of dilithium;butane make it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dilithiobutane can be synthesized through various methods. One common approach involves the reaction of butadiene with lithium metal in the presence of a suitable solvent. The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product . Another method involves the use of lithium alkyls, such as sec-butyllithium, which react with butadiene to form the dilithium;butane compound .
Industrial Production Methods
Industrial production of dilithium;butane often involves large-scale reactions using lithium metal and butadiene. The process requires precise control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
1,4-Dilithiobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and butane derivatives.
Reduction: Reduction reactions can convert dilithium;butane into different lithium-containing compounds.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in butane with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium;butane include oxygen, hydrogen, and various halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving dilithium;butane depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield lithium oxide and butane derivatives, while substitution reactions can produce a wide range of functionalized butane compounds .
科学研究应用
1,4-Dilithiobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Research into the biological effects of lithium compounds often involves dilithium;butane as a model compound.
Medicine: Lithium compounds, including dilithium;butane, are studied for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of dilithium;butane involves its interaction with various molecular targets. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its effects in biological systems .
相似化合物的比较
Similar Compounds
Similar compounds to dilithium;butane include other organolithium reagents, such as:
1,4-Dilithio-1,3-butadiene: This compound has a similar structure but different reactivity patterns.
Lithium alkyls: Compounds like sec-butyllithium and tert-butyllithium share some chemical properties with dilithium;butane
Uniqueness
1,4-Dilithiobutane is unique due to its specific structure, which allows for unique reactivity and applications. The presence of two lithium atoms bonded to a butane molecule provides distinct chemical properties that are not found in other similar compounds .
属性
分子式 |
C4H8Li2 |
|---|---|
分子量 |
70.0 g/mol |
IUPAC 名称 |
dilithium;butane |
InChI |
InChI=1S/C4H8.2Li/c1-3-4-2;;/h1-4H2;;/q-2;2*+1 |
InChI 键 |
RXGDGBFPBCUIMS-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[Li+].[CH2-]CC[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















